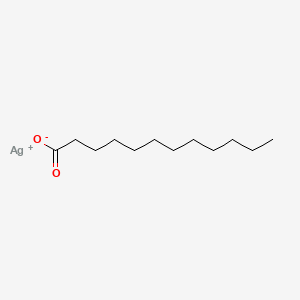

Silver laurate

描述

属性

IUPAC Name |

silver;dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMYRUHURLPFQW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23AgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18268-45-6 | |

| Record name | Silver laurate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWM4CQP22U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: Silver laurate is typically synthesized by reacting lauric acid with silver nitrate in a controlled environment . The reaction involves the formation of this compound precipitate, which is then filtered and purified. The reaction can be represented as: [ \text{C11H23COOH} + \text{AgNO3} \rightarrow \text{AgC11H23COO} + \text{HNO3} ]

Industrial Production Methods: In industrial settings, this compound can be produced using a similar method but on a larger scale. The reactants are mixed in large reactors, and the product is collected through filtration and drying processes . Protective agents like polyvinylpyrrolidone (PVP) may be used to stabilize the product during synthesis .

化学反应分析

Types of Reactions: Silver laurate undergoes various chemical reactions, including:

Reduction: this compound can be reduced to form silver nanoparticles using reducing agents like hydrazine hydrate.

Substitution: It can react with acids or bases to release lauric acid and silver salts.

Common Reagents and Conditions:

Reducing Agents: Hydrazine hydrate, ascorbic acid.

Solvents: Organic solvents like ethanol and acetone.

Major Products:

Silver Nanoparticles: Formed through reduction reactions.

Lauric Acid and Silver Salts: Formed through substitution reactions.

科学研究应用

Antimicrobial Properties

Silver laurate exhibits significant antimicrobial activity against a range of bacteria and fungi. The mechanism of action primarily involves the release of silver ions, which disrupt cellular functions in microbes, leading to increased permeability and eventual cell death. This property makes this compound a candidate for medical applications, particularly in wound healing and antiseptics.

Case Studies:

- Wound Healing Applications: Research has indicated that this compound can promote cell proliferation and reduce infection rates in wounds. In a study involving infected wounds, the application of this compound resulted in faster healing times compared to control groups without treatment.

- Food Preservation: The antimicrobial properties of this compound have also been explored in food preservation, where it can inhibit microbial growth, thereby extending shelf life.

Catalytic Applications

This compound has been investigated for its role as a catalyst in various chemical reactions. Its unique structure allows it to bind to reactants effectively, facilitating their conversion into products.

Synthesis Methods:

The synthesis of this compound typically involves the reaction of silver nitrate with lauric acid. The following table summarizes different synthesis methods:

| Method | Description | Yield |

|---|---|---|

| Aqueous Reaction | Mixing silver nitrate with lauric acid in water at elevated temperatures | 91% |

| Ethanol Reaction | Dissolving this compound in ethanol and adding ascorbic acid at 50°C | Stable dispersion observed |

| Methanol Reaction | Similar to ethanol but using methanol; results vary based on conditions | Aggregation noted |

Nanotechnology Applications

This compound's well-defined structure makes it valuable for research in nanotechnology. It serves as a precursor for synthesizing silver nanoparticles (AgNPs), which have broad applications in biomedicine, including drug delivery systems and biosensors.

Research Insights:

- Nanoparticle Synthesis: this compound can be utilized to produce stable colloidal solutions of silver nanoparticles through various methods involving solvents like ethanol and methanol . These nanoparticles are known for their enhanced antimicrobial properties compared to bulk silver.

- Biomedical Applications: Studies have shown that AgNPs derived from this compound can be effective in anticancer therapies and enhancing the immunogenicity of vaccines .

Thermodynamic Properties

The thermodynamic behavior of this compound has been studied to understand its stability and solubility under different conditions. A calorimetric study measured the heat of precipitation over a temperature range from 14 to 45°C, providing insights into its thermodynamic properties .

作用机制

The antimicrobial action of silver laurate is primarily due to the release of silver ions, which interact with microbial cell membranes and proteins, leading to cell death . The silver ions disrupt the cell membrane integrity and interfere with essential enzymatic functions, ultimately causing the microorganism’s demise .

相似化合物的比较

Silver Palmitate: Another silver salt of a fatty acid, used similarly in antimicrobial applications.

Lauric Acid: The parent fatty acid of silver laurate, known for its antimicrobial properties.

Uniqueness: this compound is unique due to its specific combination of silver and lauric acid, providing both the antimicrobial properties of silver and the fatty acid characteristics of lauric acid . This combination makes it particularly effective in applications requiring both properties.

生物活性

Silver laurate, a silver salt of lauric acid (C₁₂H₂₃AgO₂), has garnered significant attention in various fields, particularly due to its biological activity . This compound exhibits notable antimicrobial properties, making it a candidate for applications in medicine, food preservation, and materials science. This article will explore the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant research findings.

This compound's biological activity primarily arises from the release of silver ions (Ag⁺) upon dissolution. These ions interact with microbial cells through several mechanisms:

- Cell Membrane Disruption : Silver ions can adhere to and penetrate microbial cell walls, leading to structural damage and eventual cell death.

- Oxidative Stress Induction : The presence of silver ions in cells increases the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids.

- Enzyme Inhibition : Silver ions bind to thiol groups in enzymes and proteins, disrupting their normal function and inhibiting microbial growth.

The biochemical properties of this compound contribute significantly to its biological activity:

- Antimicrobial Efficacy : Studies indicate that this compound is effective against various bacteria, including antibiotic-resistant strains. Its antimicrobial action is attributed to the sustained release of silver ions that disrupt cellular functions.

- Cellular Effects : this compound influences cellular processes by altering gene expression and metabolic pathways. Prolonged exposure can lead to cumulative cellular damage and apoptosis.

Antimicrobial Activity

Research has demonstrated the efficacy of this compound against a range of pathogens. A study conducted by BenchChem highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound showed particularly strong activity against Staphylococcus aureus and Escherichia coli.

Case Studies

- Wound Healing Applications : A study published in PubChem indicated that this compound promotes cell proliferation while reducing infection rates in wound healing applications. Its antimicrobial properties help prevent infections in wounds, making it a valuable candidate for topical formulations .

- Nanotechnology Applications : this compound has been explored as a precursor for synthesizing silver nanoparticles. Its unique structure allows it to bind reactants effectively, facilitating chemical reactions that yield nanoparticles with distinct properties .

Comparison with Similar Compounds

To understand the unique properties of this compound, it's useful to compare it with other related compounds:

| Compound | Antimicrobial Activity | Unique Properties |

|---|---|---|

| Silver Palmitate | Moderate | Similar mechanism but different fatty acid chain |

| Lauric Acid | Moderate | Known for its natural antimicrobial properties |

| Silver Nitrate | High | More soluble than this compound but less stable |

常见问题

Q. What are the standard methods for synthesizing silver laurate, and how can purity be ensured?

this compound is typically synthesized via precipitation reactions between silver nitrate and sodium laurate under controlled conditions. Key steps include stoichiometric mixing, pH adjustment (e.g., using NaOH), and vacuum drying . Purity is verified through techniques like X-ray diffraction (XRD) for crystallinity, Fourier-transform infrared spectroscopy (FTIR) for functional groups, and elemental analysis for Ag content. Reproducibility requires strict control of reaction temperature, solvent purity, and agitation rates .

Q. What challenges exist in achieving higher silver content in this compound formulations?

this compound’s solubility in organic solvents limits its maximum Ag content to 0.26% (w/w) due to the low dissociation of fatty acid salts . Comparative studies with silver palmitate (0.07% Ag) highlight the trade-off between alkyl chain length and solubility. Researchers often explore co-solvents or nano-formulations to enhance dispersion without compromising stability.

Q. What characterization techniques are essential for analyzing this compound’s physicochemical properties?

Critical techniques include:

- Surface area analysis : BET measurements (7.1–7.6 m²/g) to assess nanoparticle aggregation .

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds.

- Morphology : Scanning electron microscopy (SEM) for particle size distribution.

- Spectroscopy : UV-Vis and X-ray photoelectron spectroscopy (XPS) to monitor Ag oxidation states .

Q. How can researchers ensure reproducibility in this compound synthesis?

Document all variables: precursor concentrations, reaction time, temperature, and drying protocols. Use internal standards (e.g., reference materials) for instrumental calibration. Publish detailed protocols in supplementary materials, adhering to journal guidelines for experimental transparency .

Q. What analytical methods are used to quantify silver release from this compound matrices?

Inductively coupled plasma mass spectrometry (ICP-MS) and atomic absorption spectroscopy (AAS) are standard for Ag quantification. Calibration curves must account for matrix effects (e.g., polymer composites). For real-time monitoring, in situ UV-Vis spectroscopy tracks Ag⁺ ion release kinetics .

Advanced Research Questions

Q. How can experimental designs address contradictory data on this compound’s antimicrobial efficacy?

Contradictions often arise from variations in microbial strains, nanoparticle size, and environmental pH. Use factorial design experiments to isolate variables. For example, test Ag laurate against Gram-positive vs. Gram-negative bacteria under standardized ISO 20776-1 conditions. Statistical models (ANOVA, regression) identify significant factors affecting efficacy .

Q. What frameworks guide hypothesis-driven research on this compound’s mechanisms of action?

Apply the PICOT framework :

Q. How can researchers model this compound’s surface interactions with biological membranes?

Computational tools like molecular dynamics (MD) simulate ligand-receptor binding. Experimentally, surface plasmon resonance (SPR) quantifies adsorption kinetics. Combine with XPS to correlate surface chemistry (e.g., carboxylate-Ag bonding) with bioactivity .

Q. What statistical approaches are optimal for analyzing dose-response data in this compound studies?

Use nonlinear regression (e.g., Hill equation) for MIC curves. For cytotoxicity data, Kaplan-Meier survival analysis or Cox proportional hazards models assess time-dependent effects. Report confidence intervals and p-values with corrections for multiple comparisons .

Q. How can long-term stability studies for this compound composites be structured?

Accelerated aging protocols (e.g., 40°C/75% RH for 6 months) predict shelf life. Monitor Ag oxidation via XPS and crystallinity via XRD. Compare with real-time stability data using Arrhenius kinetics to extrapolate degradation rates. Include controls for light/oxygen exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。